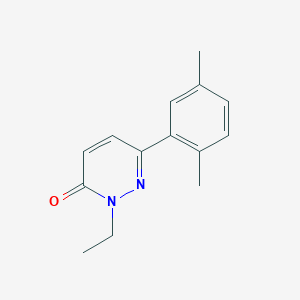

6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

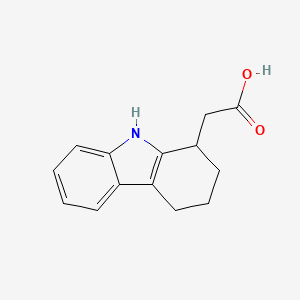

The compound “6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one” seems to be a complex organic molecule. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms . The “2,5-Dimethylphenyl” part suggests that there are two methyl groups attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of “6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one” would likely be complex due to the presence of multiple functional groups. The 2,5-dimethylphenyl group would consist of a phenyl ring with two methyl groups attached . The pyridazin-3-one group would consist of a six-membered ring with two nitrogen atoms and a carbonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one” would depend on its specific chemical structure. Similar compounds, such as N,N-Dimethylformamide, are known to be flammable liquids with potential reproductive toxicity .

Scientific Research Applications

Structural Analysis and Synthesis

Molecular Structures and Hydrogen Bonding : Compounds with structural similarities to 6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one, such as N-Aryl-Substituted 3-hydroxypyridin-4-ones, have been analyzed for their molecular structures, showcasing hydrogen-bonded dimeric pairs in their crystalline forms (Burgess et al., 1998).

Synthetic Approaches : Research on the synthesis of various naphthyridines and pyridazinones has contributed to the development of new chemical entities, highlighting the versatility of pyridazinone frameworks in medicinal chemistry and material science (Balogh et al., 2009).

Coordination Compounds and Biological Screening

Copper Coordination Compounds : Studies on coordination compounds of copper with derivatives similar to 6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one have been explored, showing polynuclear structures and selective antimicrobial activities, indicating potential applications in antimicrobial therapies (Gulea et al., 2012).

Biological Activity and Fingerprint Applications : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity, as well as their applications in fingerprint analysis, showcasing the diverse potential applications of pyridazinone derivatives in forensic science and pharmacology (Khan et al., 2019).

Material Science and Polymer Chemistry

Polymer Chemistry : The structural characteristics and synthesis of various magnesium formamidinates highlight the role of pyridazinone derivatives in the development of new materials with potential applications in catalysis and material science (Cole & Junk, 2015).

Solubility in Pharmaceutical Solvents : Research on the solubility of cardiovascular agents similar in structure to 6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one in various pharmaceutical solvents offers insights into the formulation and delivery of pharmaceutical compounds, enhancing their bioavailability and therapeutic efficacy (Shakeel et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one” would depend on its specific chemical structure and how it is used. Similar compounds, such as N,N-Dimethylformamide, are known to be harmful in contact with skin or if inhaled, and may damage fertility or the unborn child .

properties

IUPAC Name |

6-(2,5-dimethylphenyl)-2-ethylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-4-16-14(17)8-7-13(15-16)12-9-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDZNSIYBCQTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethylphenyl)-2-ethylpyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2815504.png)

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)